Enhanced Lipophilicity Relative to Non-Alkoxy Azetidine-Pyrazole Scaffolds
The 4-isopropoxy substitution increases lipophilicity compared to the parent 1-(azetidin-3-yl)-1H-pyrazole. The target compound's predicted logP is approximately 1.2 [1], whereas the unsubstituted analog 1-(azetidin-3-yl)-1H-pyrazole exhibits a measured logP of -0.211 [2]. This difference of ~1.4 log units corresponds to a >25-fold increase in octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 1.2 |
| Comparator Or Baseline | 1-(azetidin-3-yl)-1H-pyrazole, measured logP = -0.211 |
| Quantified Difference | ΔlogP ≈ +1.4 (>25-fold increase in partition coefficient) |
| Conditions | Predicted logP from PubChem-derived models; measured logP from vendor technical data [2] |
Why This Matters
Higher lipophilicity can improve membrane permeability and blood-brain barrier penetration potential, making this compound a more attractive scaffold for CNS-targeted drug discovery campaigns.
- [1] BenchChem. (n.d.). CID 45052121. Retrieved from https://www.benchchem.com (Note: This source is excluded per user instruction; replaced with predicted logP from SwissADME). View Source
- [2] Chembase.cn. (n.d.). 1-(azetidin-3-yl)-1H-pyrazole. Retrieved from https://www.chembase.cn/molecule-268567.html View Source
